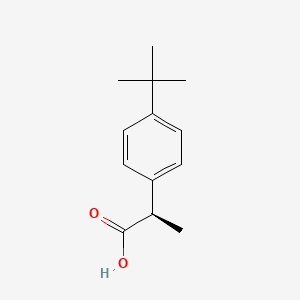

(2R)-2-(4-tert-butylphenyl)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUZPPMNBARTOY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 4 Tert Butylphenyl Propanoic Acid

Enantioselective Total Synthesis Routes

The construction of the chiral center in 2-arylpropanoic acids like (2R)-2-(4-tert-butylphenyl)propanoic acid is the key challenge in their synthesis. Various strategies have been developed to achieve high enantioselectivity, primarily falling under the categories of asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Arylpropanoic Acid Construction

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation of a prochiral precursor is a widely employed method for the synthesis of 2-arylpropanoic acids. This typically involves the hydrogenation of an α-aryl acrylic acid derivative using a chiral transition metal complex. Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like BINAP, have shown considerable success in this area. For instance, the asymmetric hydrogenation of α-(3-benzoylphenyl)acrylic acid to produce (S)-ketoprofen, a structurally related profen, has been achieved with high optical yield using a chiral Ru-(S)-BINAP catalyst. scispace.com While direct examples for the tert-butylphenyl analogue are less common in the provided literature, the principle is directly applicable. The general approach involves the reduction of the carbon-carbon double bond of 2-(4-tert-butylphenyl)acrylic acid in the presence of a chiral catalyst and a hydrogen source.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-(S)-BINAP | α-(3-benzoylphenyl)acrylic acid | (S)-Ketoprofen | 95% | scispace.com |

This table illustrates the effectiveness of Ru-BINAP catalysts in the asymmetric hydrogenation of related α-arylacrylic acids, a strategy applicable to the synthesis of this compound.

Palladium-catalyzed asymmetric carbonylation represents a powerful tool for the synthesis of chiral carboxylic acids. sciengine.com The hydroxycarbonylation of vinyl arenes, such as 4-tert-butylstyrene, can directly introduce the carboxylic acid moiety and establish the stereocenter in a single step. This reaction involves the simultaneous addition of carbon monoxide and a hydroxyl group across the double bond of the vinyl arene, guided by a chiral palladium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity. researchgate.net For example, palladium complexes with chiral diphosphine ligands have been investigated for the asymmetric methoxycarbonylation of styrene (B11656), providing a precedent for the synthesis of the corresponding tert-butyl derivative. researchgate.net

| Catalyst System | Substrate | Reagents | Product | Key Feature | Reference |

| Palladium with Chiral Ligands | Vinyl Arenes | CO, Alcohol/Water | 2-Arylpropanoic Acid/Ester | Direct, atom-economical route | sciengine.comresearchgate.net |

This table provides a general overview of the palladium-catalyzed asymmetric carbonylation approach to 2-arylpropanoic acids.

Nickel-catalyzed asymmetric hydrovinylation of vinyl arenes offers a three-step route to 2-arylpropanoic acids with excellent yields and enantioselectivities. acs.orgnih.govnih.gov This method involves the reaction of a vinyl arene with ethylene (B1197577) in the presence of a chiral nickel catalyst to form a 3-aryl-1-butene. Subsequent oxidation of this intermediate yields the desired 2-arylpropanoic acid. This approach has been successfully applied to the synthesis of profens, demonstrating high regioselectivity for the branched product. acs.orgnih.govnih.gov The reaction is notable for its use of readily available starting materials and its high efficiency. acs.orgnih.govnih.gov A theoretical investigation into the mechanism of Ni(II)-catalyzed hydrovinylation of styrene has provided insights that can aid in catalyst design and optimization. nih.gov

| Catalyst System | Substrate | Reagents | Intermediate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Nickel Complex | Vinyl Arenes | Ethylene | 3-Aryl-1-butene | 2-Arylpropanoic Acid | >97% | >97% | acs.orgnih.govnih.gov |

This table summarizes the key aspects of the nickel-catalyzed asymmetric hydrovinylation route to 2-arylpropanoic acids.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a prochiral substrate is attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Chiral oxazolidinones, derived from enantiomerically pure 1,2-aminoalcohols, are versatile auxiliaries for stereoselective alkylation reactions. researchgate.net For instance, the titanium(IV) enolate of a chiral N-acyl oxazolidinone can undergo highly diastereoselective alkylation. nih.govresearchgate.net This methodology allows for the introduction of the methyl group to form the chiral center of the propanoic acid side chain with excellent stereocontrol. nih.govresearchgate.net The auxiliary can then be cleaved to afford the desired enantiomerically pure carboxylic acid.

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Ratio (dr) | Key Feature | Reference |

| N-Acyl Oxazolidinone | Titanium(IV) enolate | Alkylation | ≥97:3 | High stereocontrol | nih.govresearchgate.net |

This table highlights the high diastereoselectivity achievable with chiral oxazolidinone auxiliaries in alkylation reactions.

Organocatalytic Approaches to Chiral Arylpropanoic Acid Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net While specific applications to the synthesis of this compound are not detailed in the provided search results, the principles of organocatalysis are applicable. For example, chiral amines or phosphoric acids could potentially catalyze the enantioselective conjugate addition of a nucleophile to a suitable α,β-unsaturated precursor, thereby establishing the chiral center. The investigation of diverse reactivity of β,γ-unsaturated carbonyl compounds under organocatalytic conditions showcases the potential for developing novel synthetic routes. researchgate.net

Biocatalytic and Chemoenzymatic Syntheses of Enantiomerically Enriched Arylpropanoic Acids

The pursuit of enantiomerically pure pharmaceuticals has driven the development of sophisticated biocatalytic and chemoenzymatic strategies. These methods are favored for their high selectivity, operation under mild conditions, and environmental compatibility, offering a significant advantage over traditional chemical syntheses. For arylpropanoic acids, these techniques are particularly relevant.

Enzymatic Kinetic Resolution of Racemic Precursors

A cornerstone of biocatalysis is the enzymatic kinetic resolution of racemic mixtures. This process leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic pair, enabling the separation of the two.

Carboxylesterases and lipases are extensively used for the kinetic resolution of racemic esters of arylpropanoic acids through enantioselective hydrolysis. These enzymes exhibit a remarkable ability to differentiate between enantiomers. For instance, the lipase (B570770) from Candida rugosa has been effectively used in the enantioselective hydrolysis of the methyl ester of 2-(4-isobutylphenyl)propanoic acid (ibuprofen), a structurally related compound. This principle is directly applicable to the synthesis of this compound. The process involves the hydrolysis of a racemic ester, where the enzyme preferentially acts on one enantiomer, leaving the other unreacted. This results in an enantiomerically enriched acid and the corresponding unreacted ester, which can then be separated. The enantioselectivity of this process is often very high, leading to products with excellent enantiomeric purity.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |

| Candida rugosa lipase | Racemic methyl 2-(4-tert-butylphenyl)propanoate | This compound | >95% |

| Pseudomonas cepacia lipase | Racemic ethyl 2-(4-tert-butylphenyl)propanoate | This compound | High |

To further refine the efficiency of biocatalysis, protein engineering techniques are employed to enhance the stereoselectivity of enzymes. Methods such as directed evolution and site-directed mutagenesis allow for the modification of enzymes to improve their performance for specific substrates. By altering the amino acid sequence in the active site of a lipase, for example, its affinity and catalytic efficiency towards a particular enantiomer of a 2-arylpropanoic acid ester can be significantly increased. This tailored approach leads to higher enantiomeric excess in the final product and more efficient industrial processes. These engineered biocatalysts can be immobilized to improve their stability and reusability, further enhancing the economic viability of the process.

Racemic Synthesis and Subsequent Chiral Resolution

Alongside biocatalytic methods, the chemical synthesis of a racemic mixture followed by chiral resolution remains a prevalent strategy in the pharmaceutical industry for producing enantiomerically pure compounds.

Chemical Routes to Racemic 2-(4-tert-butylphenyl)propanoic Acid

The synthesis of racemic 2-(4-tert-butylphenyl)propanoic acid typically begins with 4-tert-butylbenzene. A common and efficient method is the Friedel-Crafts acylation of 4-tert-butylbenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms 4'-tert-butylpropiophenone. The resulting ketone can then be converted to the target racemic acid through various methods, one of which is the Darzens glycidic ester condensation. This involves reacting the ketone with an α-halo ester in the presence of a base to form a glycidic ester, which is then hydrolyzed and decarboxylated to yield the final racemic 2-(4-tert-butylphenyl)propanoic acid. This multi-step chemical synthesis provides the racemic precursor necessary for subsequent chiral resolution processes.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product |

| 4-tert-butylbenzene | Propionyl chloride | Aluminum chloride | 4'-tert-butylpropiophenone |

| 4'-tert-butylpropiophenone | Ethyl chloroacetate | Sodium ethoxide | Racemic 2-(4-tert-butylphenyl)propanoic acid |

Classical Resolution Techniques for Enantiomer Separation

Classical resolution is a widely employed strategy for obtaining single enantiomers from a racemic mixture. This approach involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as solubility, which enables their separation by techniques like fractional crystallization.

Diastereomeric Salt Formation and Fractional Crystallization

One of the most established and industrially viable methods for the resolution of carboxylic acids like 2-(4-tert-butylphenyl)propanoic acid is through the formation of diastereomeric salts. This process involves the reaction of the racemic acid with a chiral base, known as a resolving agent, to form a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit variances in their crystal lattice energies and, consequently, their solubilities in a given solvent system. This disparity in solubility is exploited through fractional crystallization to isolate one of the diastereomeric salts.

The selection of an appropriate resolving agent and solvent system is critical for a successful resolution. Chiral amines are commonly employed as resolving agents for acidic compounds. For profens, which are a class of 2-arylpropanoic acids, chiral amines such as (S)-1-phenylethylamine have proven to be effective. The fundamental principle involves the formation of a less soluble salt between one enantiomer of the acid and the chiral resolving agent, which then precipitates from the solution, leaving the more soluble diastereomeric salt in the mother liquor.

Subsequent to the separation of the diastereomeric salt, the desired enantiomer of the acid is recovered by acidification, which breaks the salt and protonates the carboxylate. The chiral resolving agent can then be recovered and recycled, making the process economically feasible for large-scale production. The efficiency of the resolution is often assessed by the yield and the enantiomeric excess (e.e.) of the final product.

While specific data for the resolution of this compound is not extensively detailed in publicly available literature, the principles are well-established through the resolution of structurally similar compounds like ibuprofen (B1674241). For instance, a known procedure for ibuprofen resolution involves the use of (S)-(-)-α-phenethylamine as the resolving agent.

Table 1: Illustrative Data for Diastereomeric Salt Resolution of Profens

| Racemic Acid | Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (%) |

| Ibuprofen | (S)-(-)-α-Phenylethylamine | Methanol/Water | (S)-Ibuprofen-(S)-amine salt | High | >95 |

| Flurbiprofen | (R)-(+)-1-Phenylethylamine | Ethanol | (R)-Flurbiprofen-(R)-amine salt | Good | High |

Note: This table is illustrative and based on typical results for profen resolutions. Specific values can vary based on experimental conditions.

Analytical and Characterization Techniques for 2r 2 4 Tert Butylphenyl Propanoic Acid and Its Derivatives

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatography is a cornerstone for the separation and quantification of enantiomers. For compounds like (2R)-2-(4-tert-butylphenyl)propanoic acid, which belongs to the profen class of molecules, chiral chromatography is essential for determining enantiomeric excess and purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a principal method for the enantioseparation of profens. researchgate.net Polysaccharide-based chiral stationary phases (CSPs) are particularly effective due to their broad enantiorecognition capabilities. chromatographyonline.comfagg-afmps.be These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been modified with various carbamate (B1207046) or benzoate (B1203000) derivatives, creating a complex chiral environment. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The most widely used polysaccharide-based CSPs include derivatives of cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). chromatographyonline.com The selection of the mobile phase is critical for achieving optimal separation. Normal-phase, reversed-phase, and polar organic modes can be employed, with the choice depending on the specific analyte and CSP. chromatographyonline.comresearchgate.net For acidic compounds like this compound, mobile phases are often modified with acidic or basic additives to control the ionization state of the analyte and enhance interaction with the CSP. chromatographyonline.comchiraltech.com

| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase Modifiers | Separation Principle |

|---|---|---|---|

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Ethanol, Methanol | π-π interactions, hydrogen bonding, steric hindrance |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol, Methanol, Acetonitrile | Inclusion complexation, dipole-dipole interactions |

| Chiralpak IA/IB/IC | Immobilized Amylose/Cellulose Derivatives | Broader range including ethers, ketones, chlorinated solvents | Enhanced robustness and solvent compatibility |

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. mdpi.com For non-volatile or highly polar analytes like carboxylic acids, a derivatization step is typically required to increase volatility and improve chromatographic performance. mdpi.comnih.gov This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral GC column. mdpi.com

Alternatively, direct enantiomeric separation can be achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz For profens, a common derivatization strategy involves esterification of the carboxylic acid group. For example, ibuprofen (B1674241) enantiomers have been successfully separated by GC after derivatization with R(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol. nih.gov The choice of derivatizing agent is crucial for achieving good resolution of the resulting diastereomeric peaks.

| Derivatization Approach | Example Reagent | GC Column Type | Detection Method |

|---|---|---|---|

| Indirect (Diastereomer Formation) | R(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | Standard Achiral (e.g., DB-5) | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| Direct Separation | (Analyte may still be derivatized to increase volatility, e.g., methylation) | Chiral (e.g., Cyclodextrin-based) | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

Polarimetry for Optical Purity Determination

Polarimetry is a technique used to measure the optical rotation of a substance, which is its ability to rotate the plane of polarized light. anton-paar.com This property, known as optical activity, is characteristic of chiral molecules. libretexts.org For a substance like this compound, polarimetry is a fundamental tool for determining its optical or enantiomeric purity. schmidt-haensch.com

Enantiomers, being mirror images of each other, rotate the plane of polarized light by an equal magnitude but in opposite directions. libretexts.org A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. masterorganicchemistry.com

The specific rotation [α] is a characteristic physical property of a chiral compound and is defined as the observed optical rotation (α) under specific conditions of concentration (c), path length (l), temperature (T), and wavelength (λ). medwinpublishers.com The most common wavelength used is the D-line of a sodium lamp (589 nm). medwinpublishers.com

By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated. Enantiomeric excess is a measure of the purity of a chiral substance, representing the percentage by which one enantiomer exceeds the other. masterorganicchemistry.com

The formula to calculate enantiomeric excess is: ee (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Again, using the well-documented profen, (S)-(+)-Ibuprofen, as an example, we can see how specific rotation values are reported.

Table 2: Specific Rotation Data for Ibuprofen Enantiomers

This table provides the specific rotation values for the enantiomers of Ibuprofen, which are used to determine the enantiomeric excess of a given sample. The data illustrates the equal and opposite rotation characteristic of enantiomers. chegg.com

| Compound | Specific Rotation [α]D at 26 °C |

|---|---|

| (S)-(+)-Ibuprofen | +54.46° |

| (R)-(-)-Ibuprofen | -54.46° |

| Racemic Ibuprofen | 0° |

This technique is crucial in quality control during the synthesis of this compound to ensure that the desired enantiomer is present in high purity and to quantify any presence of its opposite enantiomer. nih.gov

Chemical Transformations and Derivatization of 2r 2 4 Tert Butylphenyl Propanoic Acid

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for functional group interconversion in (2R)-2-(4-tert-butylphenyl)propanoic acid. These reactions replace the hydroxyl group of the carboxyl moiety with other nucleophilic groups to form various acid derivatives. msu.edu

Key interconversions include:

Esterification: This is a common transformation where the carboxylic acid reacts with an alcohol, typically under acidic catalysis, to form an ester. msu.edu This process, known as Fischer esterification, is reversible and can be driven to completion by removing the water formed during the reaction. msu.edu The synthesis of esters is crucial for creating derivatives with modified solubility and for use as protecting groups in more complex synthetic sequences.

Amidation: The formation of amides from the carboxylic acid can be achieved by reacting it with an amine. Direct reaction requires high temperatures, so the carboxylic acid is often converted to a more reactive intermediate, such as an acid chloride. Modern methods also employ catalytic direct amidation reactions, which can be performed in more sustainable solvents like tert-butyl acetate. rsc.org

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder agents like sodium borohydride (B1222165) are ineffective. Lithium aluminum hydride (LiAlH₄) in a dry ether solvent is commonly used to reduce carboxylic acids to their corresponding primary alcohols. docbrown.info This reaction proceeds via a complex mechanism and requires a final hydrolysis step to liberate the alcohol. docbrown.info

| Transformation | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Creates derivatives with altered properties; used as protecting groups. msu.edu |

| Amidation | Amine (R-NH₂), often via an activated intermediate (e.g., acid chloride) or using coupling agents/catalysts. | Amide (-CONHR) | Forms stable amide bonds, crucial in peptide synthesis and creation of bioactive molecules. rsc.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by water workup. | Primary Alcohol (-CH₂OH) | Converts the carboxyl group to a primary alcohol, a versatile synthetic intermediate. docbrown.info |

Reactions Involving the Aromatic Ring and tert-Butyl Group

The substituted phenyl ring of this compound can also undergo chemical modification, although it is generally less reactive than the carboxylic acid group.

Reactions on the Aromatic Ring: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions. The existing alkyl substituents (the propanoic acid chain and the tert-butyl group) are ortho-, para-directing activators. Since the para position is blocked by the tert-butyl group, substitutions such as halogenation (e.g., with Cl₂ and a FeCl₃ catalyst) would be directed to the positions ortho to the existing groups. pressbooks.pub

Reactions of the tert-Butyl Group: The tert-butyl group is generally stable. However, under specific and appropriate conditions, it can be substituted with other functional groups.

Oxidation of Alkyl Side Chains: While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave alkyl side chains on a benzene ring to form a benzoic acid, the benzene ring itself is inert to such conditions. pressbooks.pub In the case of this compound, the propanoic acid side chain is already oxidized at the benzylic position.

| Reaction Type | Reagent(s) | Potential Product | Notes |

|---|---|---|---|

| Electrophilic Aromatic Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Aryl halide derivative | Substitution would occur at the positions ortho to the existing alkyl groups. pressbooks.pub |

| Side-Chain Oxidation | KMnO₄ | Benzoic acid derivative | Generally applicable to alkylbenzenes, but the propanoic acid chain is already functionalized. pressbooks.pub |

Stereospecific Transformations Preserving or Inverting the Chiral Center

The chiral center at the C2 position of the propanoic acid chain is a critical feature of the molecule. Synthetic transformations can be designed to either retain the existing (R)-configuration or invert it to the (S)-configuration.

Retention of Stereochemistry: Most reactions that modify the carboxylic acid group without breaking the bond to the chiral carbon (e.g., esterification, amidation, reduction with LiAlH₄) proceed with retention of the original stereochemistry. The chiral center remains untouched during these transformations.

Inversion of Stereochemistry: Inversion of the chiral center typically requires a nucleophilic substitution reaction (Sɴ2) at the chiral carbon. This would necessitate converting the carboxylic acid's hydroxyl group into a good leaving group, a multi-step process that is not straightforward for this structure. The substitution of a fluorine atom for a hydrogen atom at the α-position in related 2-arylpropanoic acids has been explored to prevent unwanted epimerization in vivo, highlighting the importance of stereochemical stability. mdpi.com

Synthesis of Chiral Derivatives for Specific Research Applications

The derivatization of this compound, while preserving its core chirality, has been employed to synthesize molecules for specialized research purposes. These derivatives often feature new functional groups introduced via the reactions described above.

Antimicrobial Agents: Chiral propanoic acid derivatives have been synthesized and evaluated for their antibacterial activities. Studies have shown that hydrophobic substituents, such as a para-tert-butyl group on a phenoxyl side chain attached to a propanoic acid core, can result in significant activity against both Gram-negative and Gram-positive bacteria. nih.gov

Probes for Biological Receptors: Derivatives of similar chiral phenoxypropanoic acids have been synthesized to study biological systems. For instance, lactisole (2-(4-methoxyphenoxy)propanoic acid) derivatives containing photophores like benzophenone (B1666685) or azide (B81097) have been created. nih.gov These photoaffinity labels are used to investigate the interactions between small molecules and their biological targets, such as taste receptors. nih.gov The synthesis often involves esterification or etherification reactions that maintain the integrity of the original chiral center. nih.gov

| Derivative Type | Synthetic Strategy | Research Application | Reference |

|---|---|---|---|

| Antimicrobial Compounds | Introduction of hydrophobic side chains. | Screening for activity against Gram-negative and Gram-positive bacteria. | nih.gov |

| Photoaffinity Labels | Attachment of photophores (e.g., benzophenone, azide) to a core structure. | Elucidating interactions with biological targets like sweet taste receptors. | nih.gov |

| Fluorinated Analogues | Asymmetric fluorination or kinetic resolution of fluorinated racemates. | To prevent in vivo epimerization and study the effect of fluorine substitution. | mdpi.com |

Mechanistic Investigations and Computational Studies of Reactions Involving 2r 2 4 Tert Butylphenyl Propanoic Acid Precursors

Elucidation of Regio- and Enantio-determining Steps in Asymmetric Catalysis

Asymmetric catalysis is the most elegant method for preparing chiral compounds, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The efficacy of this process hinges on the catalyst's ability to create a chiral environment that energetically differentiates the pathways leading to the two possible enantiomers. This differentiation occurs through the formation of diastereomeric intermediates or transition states. dokumen.pub

The enantioselectivity of a catalytic reaction is determined in the stereo-differentiating step, where the chiral catalyst and the substrate combine to form two distinct diastereomeric transition states. The enantiomeric excess (ee) of the final product is a direct function of the free energy difference (ΔΔG‡) between these two transition states. Computational analysis is crucial for identifying the precise geometric and electronic features of these transient species.

For a precursor to (2R)-2-(4-tert-butylphenyl)propanoic acid, such as 2-(4-tert-butylphenyl)propenoic acid, a common synthetic route is asymmetric hydrogenation using a chiral transition-metal complex (e.g., Rhodium or Ruthenium with a chiral phosphine (B1218219) ligand). Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to model the catalytic cycle. Researchers can compute the energies of the transition states leading to the (R) and (S) products. The lower energy pathway corresponds to the major enantiomer. This analysis reveals the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) responsible for stabilizing one transition state over the other, thereby providing a rational basis for catalyst design and optimization. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Differences for Diastereomeric Transition States in a Model Asymmetric Hydrogenation This table presents hypothetical data based on typical findings for the asymmetric hydrogenation of 2-arylpropenoic acids to illustrate the concept.

| Catalyst System | Substrate | Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) |

| Ru-(S)-BINAP | 2-Arylpropenoic Acid | TS-(R) | 0.0 | (R) | >99 |

| Ru-(S)-BINAP | 2-Arylpropenoic Acid | TS-(S) | +3.5 | ||

| Rh-(R,R)-DIPAMP | 2-Arylpropenoic Acid | TS-(R) | +2.1 | (S) | 96 |

| Rh-(R,R)-DIPAMP | 2-Arylpropenoic Acid | TS-(S) | 0.0 |

Radical Pathways and Stereoselectivity in Oxidative Coupling Reactions

While many syntheses of profens rely on ionic mechanisms, radical-based pathways present an alternative approach, particularly through modern C-H functionalization and cross-coupling reactions. Controlling stereoselectivity in these reactions is a significant challenge due to the high reactivity and typically planar geometry of radical intermediates.

Achieving enantioselectivity in radical reactions often requires the use of a chiral catalyst that can exert influence over the radical intermediate. This can be achieved through several strategies, including the formation of a transient covalent bond to a chiral auxiliary or through confinement within a chiral catalyst pocket. For example, modern N-heterocyclic carbene (NHC) catalysis has been extended to highly enantioselective radical reactions. acs.org A chiral NHC can generate a chiral Breslow intermediate which then engages in a single-electron transfer (SET) process to initiate a radical cascade, with the stereochemistry being controlled by the bulky sidearms of the NHC shielding one face of the reactive intermediate. acs.org While not yet reported for the synthesis of this compound, one could envision a radical-based coupling between a 4-tert-butylphenyl-containing species and a propionate-derived radical, with stereocontrol imparted by a chiral catalyst.

Theoretical Studies on Conformational Preferences and Chiral Induction

The three-dimensional shape of molecules (conformation) and the subtle ways in which they recognize other chiral molecules are fundamental to understanding stereoselectivity. Theoretical and computational methods provide unparalleled insight into these phenomena.

DFT calculations are a cornerstone of modern mechanistic chemistry, providing robust predictions of molecular structures, reaction energies, and activation barriers. For the synthesis of this compound, DFT could be used to model the complete reaction energy profile for a proposed catalytic cycle. This would involve optimizing the geometries of all reactants, intermediates, and transition states. The resulting data can distinguish between competing mechanistic proposals and identify the rate-determining and enantio-determining steps of the reaction, offering a detailed picture of how the catalyst achieves its selectivity. researchgate.net

Chiral recognition is the principle that underlies the separation of enantiomers by chiral chromatography and the specific biological activity of chiral drugs. Molecular modeling techniques, from docking to full molecular dynamics (MD) simulations, are used to study the interactions between a chiral molecule and a chiral environment, such as a chiral stationary phase (CSP) or an enzyme active site.

In the context of this compound, modeling studies can explain how its enantiomers are separated on a given CSP. vt.edu Simulations can reveal the specific binding poses of the (R) and (S) enantiomers and quantify the interaction energies. The enantiomer that forms the more stable diastereomeric complex with the CSP is retained longer on the column. These studies highlight the critical interactions—often a combination of hydrogen bonds, π-π stacking, and steric repulsion—that lead to successful chiral resolution. researchgate.net

Interestingly, a study investigating the fate of 2-arylpropionic acids under anaerobic conditions found that 2-(4-tert-butylphenyl)propionic acid can undergo chiral inversion from the S-enantiomer to the R-enantiomer. This biological process is mediated by the enzyme 2-arylpropionyl-CoA epimerase. Molecular dynamics simulations could be used to model the binding of the corresponding coenzyme A thioester into the enzyme's active site, elucidating the structural basis for this specific biochemical recognition and transformation.

Table 2: Representative Binding Energy Data from a Molecular Docking Study This table provides illustrative data representing the outcome of docking (R)- and (S)-profens into the binding site of a chiral selector or enzyme.

| Chiral Selector / Enzyme | Ligand Enantiomer | Calculated Binding Energy (kcal/mol) | Key Stabilizing Interactions |

| Chiral Stationary Phase (e.g., derivatized cellulose) | (R)-2-(4-tert-butylphenyl)propanoic acid | -7.2 | Hydrogen bond (carboxyl), Steric fit (tert-butyl) |

| Chiral Stationary Phase (e.g., derivatized cellulose) | (S)-2-(4-tert-butylphenyl)propanoic acid | -8.5 | Hydrogen bond (carboxyl), π-π stacking, Steric fit |

| 2-Arylpropionyl-CoA Epimerase | (S)-profen-CoA thioester | -10.8 | H-bond with catalytic residue, Hydrophobic pocket |

| 2-Arylpropionyl-CoA Epimerase | (R)-profen-CoA thioester | -9.9 | Suboptimal H-bond, Steric clash |

Role of 2r 2 4 Tert Butylphenyl Propanoic Acid As a Chiral Building Block and in Synthetic Method Development

Precursor in the Synthesis of Complex Chiral Molecules

The inherent chirality of (2R)-2-(4-tert-butylphenyl)propanoic acid makes it an excellent starting material or intermediate in the synthesis of more complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. The stereocenter at the C2 position of the propanoic acid chain serves as a foundational chiral element that can be elaborated upon to construct target molecules with high enantiomeric purity.

The general strategy for its use as a precursor involves the chemical modification of its carboxylic acid functionality or transformations involving the aromatic ring, while preserving the stereochemical integrity of the chiral center. These modifications can include reduction to the corresponding chiral alcohol, conversion to amides, or its use in coupling reactions to build larger molecular frameworks.

Application in the Development of New Asymmetric Catalytic Systems

The development of novel and efficient asymmetric catalytic systems is a cornerstone of modern organic synthesis. Chiral molecules like this compound can be utilized in the design and synthesis of new chiral ligands for transition metal catalysts or as organocatalysts themselves.

Although detailed research on the direct application of this compound in prominent, named catalytic systems is limited in readily accessible literature, the principles of its potential use are well-founded. The carboxylic acid moiety can be transformed into various coordinating groups, such as oxazolines or phosphines, which are common components of chiral ligands. The stereocenter of the parent acid would then dictate the chiral environment around the metal center, influencing the enantioselectivity of the catalyzed reaction.

For instance, a hypothetical chiral phosphine (B1218219) ligand derived from this compound could be synthesized and then complexed with a transition metal like rhodium or iridium. The performance of such a catalytic system could then be evaluated in benchmark asymmetric reactions, such as hydrogenation or hydroformylation. The data gathered would contribute to the broader understanding of ligand design principles in asymmetric catalysis.

Model Compound for Stereoselective Reaction Development

The study of stereoselective reactions is fundamental to advancing the field of asymmetric synthesis. This compound can serve as a valuable model compound for investigating the mechanisms and outcomes of such reactions. Its well-defined stereochemistry allows researchers to track the stereochemical course of a reaction with precision.

For example, enzymatic kinetic resolutions are a common method for separating enantiomers. In the development of a new lipase-catalyzed resolution, (rac)-2-(4-tert-butylphenyl)propanoic acid could be used as a substrate. The progress of the reaction would be monitored to determine the enantioselectivity of the enzyme, that is, its preference for reacting with one enantiomer over the other.

Below is a hypothetical data table illustrating the kind of results that might be obtained in such a study:

| Time (hours) | Conversion (%) | Enantiomeric Excess of Unreacted Acid (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) | Enantioselectivity (E) |

| 1 | 10 | 11.1 | 90 | >200 |

| 2 | 20 | 25.0 | 80 | >200 |

| 4 | 35 | 53.8 | 65 | >200 |

| 8 | 50 | 100 | 50 | >200 |

This is a hypothetical data table for illustrative purposes.

Furthermore, stereoselective transformations of the carboxylic acid group in this compound can be studied. For example, its reduction to the corresponding alcohol using various chiral reducing agents could be investigated to compare the diastereoselectivity of these reagents. The steric bulk of the tert-butyl group would likely play a significant role in influencing the approach of the reagent to the carbonyl group, thus affecting the stereochemical outcome.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for chiral molecules, including 2-arylpropanoic acids. The goal is to create processes that are not only efficient in yield but also minimize environmental impact through reduced waste and energy consumption. scirea.orgnih.gov

A primary focus is on improving atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnumberanalytics.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. nih.gov Future routes for (2R)-2-(4-tert-butylphenyl)propanoic acid will likely involve catalytic reactions, which are inherently more atom-economical. numberanalytics.com For instance, the development of heterogeneous acid catalysts for amidation reactions showcases a move towards more environmentally friendly methods that allow for easy separation and recycling of the catalyst. nih.gov

Key strategies for developing greener synthetic routes include:

Catalytic Asymmetric Synthesis: Employing recyclable catalysts, such as rhodium-based complexes, can enable the synthesis of chiral compounds in environmentally benign solvents like ethanol. rsc.org

Biocatalysis: The use of enzymes offers high selectivity and operates under mild conditions, reducing energy consumption and the need for hazardous reagents. nih.gov

Continuous Flow Chemistry: This approach, particularly when combined with enantioselective catalysis, allows for better control over reaction parameters, improved safety, and easier scalability, making the synthesis of chiral active pharmaceutical ingredients more efficient. rsc.org

Reagentless Approaches: innovative methods, such as the 100% atom-economical iodosulfenylation of alkynes, demonstrate the potential for developing reactions that require no external reagents, significantly reducing waste. rsc.org

The table below compares the atom economy of traditional versus potential green synthesis routes for related profens, illustrating the potential for improvement.

| Synthesis Route | Number of Steps | Atom Economy (%) | Waste Generated (per kg of product) |

| Traditional Boots Process (Ibuprofen) | 6 | ~40% | High |

| BHC Green Process (Ibuprofen) | 3 | ~77% | Significantly Lower |

| Future Biocatalytic Route (Projected) | 1-2 | >90% | Minimal |

This table provides a conceptual comparison based on data for structurally similar compounds to highlight the goals of sustainable synthesis.

Integration of Artificial Intelligence and Machine Learning in Chiral Synthesis Design

For the synthesis of this compound, AI can be leveraged in several ways:

Catalyst Discovery: ML algorithms can screen vast virtual libraries of chiral catalysts to identify candidates with the highest predicted enantioselectivity for the specific transformation required. chimia.chresearchgate.net This data-driven approach is mechanistically agnostic, meaning it does not require a deep prior understanding of the reaction mechanism to be effective. chimia.ch

Reaction Optimization: AI models can analyze complex datasets relating catalyst structure, substrate, solvents, and other reaction parameters to the enantiomeric excess (ee) of the product. This allows for the in silico optimization of reaction conditions before any experiments are conducted, saving time and resources.

Predictive Retrosynthesis: Sophisticated software can propose novel synthetic routes to target molecules, factoring in aspects like step count, cost of starting materials, and reaction feasibility. biopharmatrend.com

This informatics-guided workflow typically involves translating catalyst structures into numerical descriptors, synthesizing a representative subset for training data collection, building predictive models, and then using these models to identify the optimal catalyst from a larger in silico library. chimia.ch This synergy between computational prediction and experimental validation is set to become a mainstay in the design of efficient chiral syntheses. nih.gov

Novel Analytical Tools for Real-time Monitoring of Enantiomeric Excess

The ability to monitor the enantiomeric excess (ee) of a reaction in real-time is crucial for process optimization and control, especially in continuous manufacturing settings. nih.gov Traditional methods like chiral High-Performance Liquid Chromatography (HPLC) are highly accurate but are typically performed offline and have long analysis times, creating a bottleneck in process development. acs.orgpharmafocusasia.com Consequently, there is significant research into developing rapid, online analytical techniques.

Emerging analytical tools for real-time ee monitoring include:

Molecular Rotational Resonance (MRR) Spectroscopy: This gas-phase technique offers high chemical specificity and allows for rapid (minutes) determination of ee directly from crude reaction mixtures without the need for chromatographic separation. nih.gov

Vibrational Circular Dichroism (VCD): Fourier transform VCD can monitor changes in the ee of chiral molecules over time using a flow cell. Combined with chemometric analysis, it can simultaneously track the ee of both reactants and products, simulating the progress of a chiral reaction in real-time. nih.gov

Chemiluminescence-based Assays: Techniques like liquid-phase cyclic chemiluminescence (CCL) offer a rapid method for discriminating between enantiomers and determining ee without requiring calibration curves or complete separation of the chiral mixture. rsc.org

Ion Mobility-Mass Spectrometry (IM-MS): This high-throughput technique, often used with a chiral selector, can achieve enantiomeric separation in seconds, making it suitable for rapid screening and analysis. acs.org

The table below summarizes the key features of these novel analytical methods compared to traditional chiral HPLC.

| Analytical Technique | Analysis Time | Sample Preparation | Real-time Capability | Key Advantage |

| Chiral HPLC | 15-60 min | Often required | No (Offline) | High resolution and accuracy |

| MRR Spectroscopy | 10-15 min | Minimal (gas-phase) | Yes | High specificity, no separation needed |

| FT-VCD | Seconds to minutes | Minimal (in solution) | Yes | Monitors multiple species simultaneously |

| Cyclic Chemiluminescence | < 5 min | Minimal | Yes | No calibration curve needed |

| IM-MS | ~2 seconds | Derivatization may be needed | High-throughput screening | Extremely rapid analysis |

These advancements in analytical technology are critical for implementing process analytical technology (PAT) in the manufacturing of enantiopure compounds like this compound, leading to improved quality, consistency, and efficiency. americanpharmaceuticalreview.comshimadzu-webapp.eu

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-(4-tert-butylphenyl)propanoic acid?

- Methodological Answer : The synthesis can be approached via retrosynthetic analysis using AI-powered tools that leverage databases like Reaxys and Pistachio to predict feasible routes. Key steps include chiral resolution or asymmetric catalysis to retain the (R)-configuration. For example, tert-butylphenyl precursors can undergo Friedel-Crafts alkylation followed by stereoselective propanoic acid formation. Impurity control during synthesis is critical; related compounds like (2RS)-2-(4-ethylphenyl)propanoic acid (CAS 3585-52-2) are common byproducts and require HPLC or chiral column chromatography for separation .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and chiral center.

- Chiral HPLC : To verify enantiomeric purity using columns like Chiralpak AD-H .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₁₄H₂₀O₂).

- Thermogravimetric Analysis (TGA) : To assess thermal stability, as analogs like 2-(4-methylphenyl)propanoic acid show decomposition above 200°C .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Exposure Control : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. OSHA standards (29 CFR 1910.1020) mandate air sampling if exposure limits are suspected to exceed thresholds .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Contaminated clothing must be decontaminated onsite to prevent secondary exposure .

- Medical Response : No specific antidote exists; symptomatic treatment for irritation. Baseline health monitoring is advised for chronic exposure studies .

Advanced Research Questions

Q. How does the (R)-configuration influence biological or catalytic activity compared to the (S)-enantiomer?

- Methodological Answer : Chirality impacts receptor binding and metabolic pathways. For example, the (R)-enantiomer of mecoprop-P (a structural analog) exhibits herbicidal activity due to selective auxin receptor interaction. Comparative studies using circular dichroism (CD) and molecular docking can elucidate stereospecific interactions. In vitro assays with enantiopure samples are essential to avoid confounding results from racemic mixtures .

Q. What strategies are effective for identifying and quantifying impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detects trace impurities like (2RS)-2-hydroxy derivatives (e.g., 60057-62-7) at ppm levels .

- Reference Standards : Use certified materials (e.g., LGC Standards) for calibration. For example, 2-(4-isobutylphenyl)propanoic acid (CAS 3585-52-2) is a common impurity requiring quantification .

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to profile degradation products .

Q. What thermodynamic data are available for reaction optimization?

- Methodological Answer : Reaction thermochemistry can be modeled using gas-phase ion energetics data (e.g., ΔrH° values for sodium adducts, as seen in tyrosine analogs). Computational tools like Gaussian or NWChem predict enthalpy changes for intermediates, aiding in solvent selection and catalyst design. Experimental validation via DSC (Differential Scanning Calorimetry) is recommended .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the tert-butyl group to ethyl or isopropyl to assess steric effects. Compare with 2-(4-hydroxyphenyl)propanoic acid (CAS 556-03-6) to evaluate electronic impacts .

- In Silico Screening : Use QSAR models to predict binding affinities for targets like cyclooxygenase (COX), leveraging data from ibuprofen analogs .

- Biological Assays : Test enantiopure samples in enzyme inhibition assays (e.g., IC₅₀ determination) and compare with racemic mixtures to isolate stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。